molecular formula C32H16N2O14S B4911279 5,5'-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid

5,5'-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid

Cat. No.: B4911279
M. Wt: 684.5 g/mol
InChI Key: LZQXXQGQFMMFNX-UHFFFAOYSA-N
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Description

5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid is a complex organic compound with the molecular formula C32H16N2O14S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with sulfonyl chloride and dioxoisoindoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl and dioxoisoindoline groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid: Similar in structure but contains a pyrimidine ring instead of the sulfonyl group.

    5,5’-(Ethene-1,2-diyl)diisophthalic acid: Contains an ethene linkage instead of the sulfonyl group.

    5,5’-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid: Features a triazole ring in place of the sulfonyl group.

Uniqueness

The presence of the sulfonyl group in 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid imparts unique chemical properties, such as increased polarity and reactivity, which distinguish it from similar compounds. These properties make it particularly useful in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

5-[5-[2-(3,5-dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N2O14S/c35-25-21-3-1-19(11-23(21)27(37)33(25)17-7-13(29(39)40)5-14(8-17)30(41)42)49(47,48)20-2-4-22-24(12-20)28(38)34(26(22)36)18-9-15(31(43)44)6-16(10-18)32(45)46/h1-12H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXXQGQFMMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N2O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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